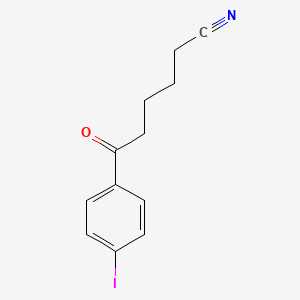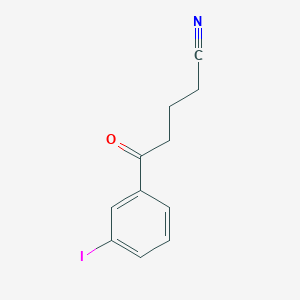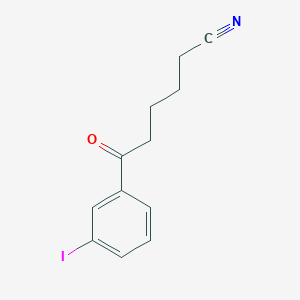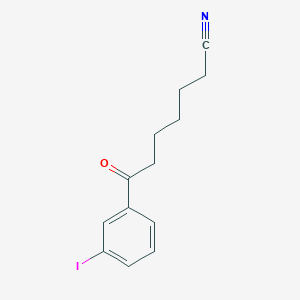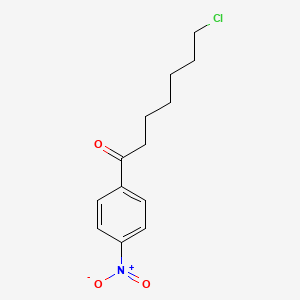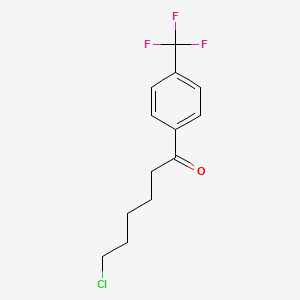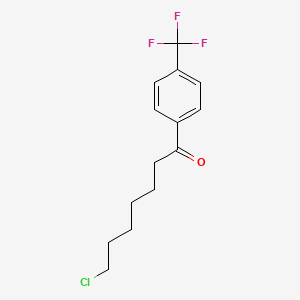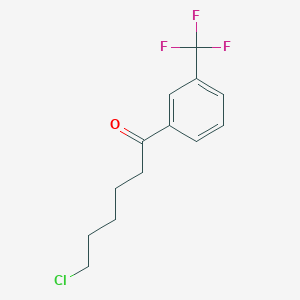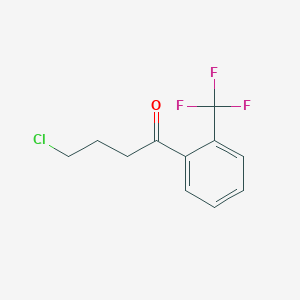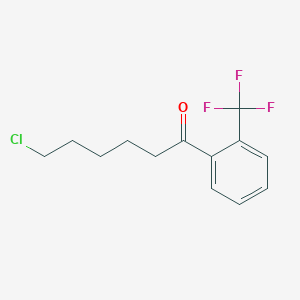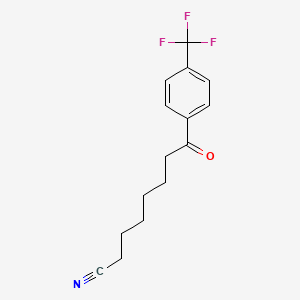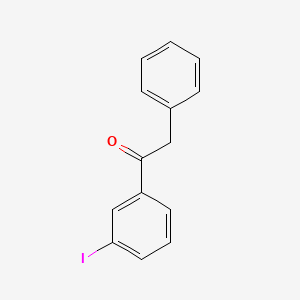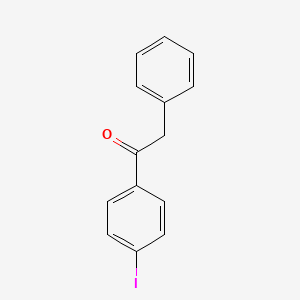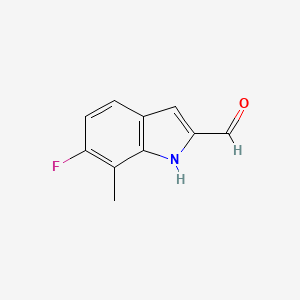
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The presence of a fluorine atom and a methyl group in the indole ring enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring Industrial production methods often involve multi-step synthesis, starting from commercially available precursors and using catalysts to improve yield and selectivity .
Chemical Reactions Analysis
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes and enzyme interactions.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors and enzymes, leading to its biological effects . The indole ring structure allows it to interact with various biological targets, including proteins and nucleic acids, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde can be compared with other indole derivatives such as:
6-Fluoro-1H-indole-2-carbaldehyde: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
7-Methyl-1H-indole-2-carbaldehyde: Lacks the fluorine atom, which may reduce its binding affinity and electronic properties.
1H-Indole-2-carbaldehyde: Lacks both the fluorine and methyl groups, making it less versatile in chemical reactions and biological applications.
The presence of both the fluorine atom and the methyl group in this compound makes it unique and valuable for various scientific research applications.
Properties
IUPAC Name |
6-fluoro-7-methyl-1H-indole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHANSCTEBKVHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
